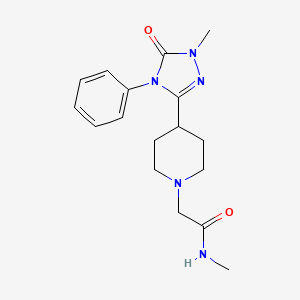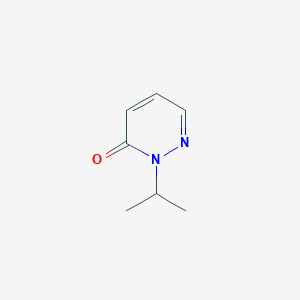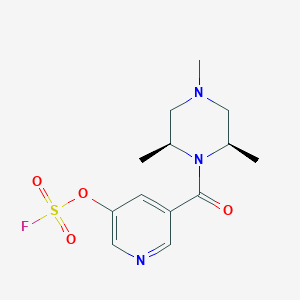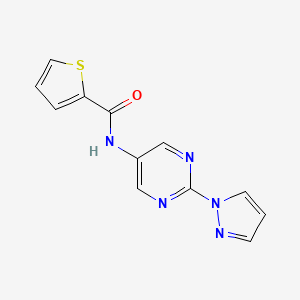
4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a chemical compound that has gained recognition in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticonvulsant Activities
Compounds related to 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide have been studied for their potential antimicrobial and anticonvulsant activities. For instance, certain derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some of these compounds demonstrated potent anticonvulsant effects, highlighting their potential application in treating seizures or epilepsy-related disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antiviral and Cytotoxic Activities
Various derivatives of quinazolinone, such as 6-bromoquinazolinone, have been identified for their pharmacological significance, including anti-inflammatory, analgesic, and anti-bacterial activities. Furthermore, specific derivatives have shown notable antiviral activity against viruses like HIV, HSV, and vaccinia, along with distinct cytotoxic properties, which could be beneficial in developing antiviral and anticancer therapies (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Corrosion Inhibition
Quinazolinone compounds, including derivatives similar to 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide, have been evaluated for their effectiveness as corrosion inhibitors. Their application in this field is particularly significant for protecting mild steel in acidic environments, demonstrating the versatility of these compounds beyond biomedical applications (Hashim, Rahim, Osman, & Raja, 2012).
Molecular Docking and Spectroscopy Studies
The molecular structure and interactions of quinazolinone derivatives have been extensively studied through spectroscopic methods and molecular docking techniques. These studies provide insights into the electronic properties, potential biological interactions, and stability of these compounds, which are crucial for understanding their pharmacological effects and potential in drug design (El-Azab et al., 2016).
Potential Antitumor Agents
Research on 2-mercapto-3-phenethylquinazolines, related to the structure of interest, has indicated their potential as antitumor agents. Certain synthesized compounds in this category have exhibited selective activities against various cancer cell lines, suggesting their role in future cancer therapy development (Alanazi et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline, which is then reacted with N-phenethylbutanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thiourea", "bromine", "N-phenethylbutanamide", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline", "a. Dissolve 2-aminobenzoic acid in concentrated sulfuric acid and heat to 180°C for 2 hours to obtain 2-aminobenzoic acid sulfate.", "b. Add thiourea to the reaction mixture and heat to 200°C for 4 hours to obtain 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline.", "Step 2: Synthesis of 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide", "a. Dissolve 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline in ethanol and add N-phenethylbutanamide.", "b. Add sodium hydroxide to the reaction mixture and heat to reflux for 6 hours.", "c. Cool the reaction mixture and filter the precipitate.", "d. Recrystallize the product from acetic anhydride to obtain the final compound." ] } | |
Número CAS |
422287-93-2 |
Nombre del producto |
4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide |
Fórmula molecular |
C20H20BrN3O2S |
Peso molecular |
446.36 |
Nombre IUPAC |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C20H20BrN3O2S/c21-15-8-9-17-16(13-15)19(26)24(20(27)23-17)12-4-7-18(25)22-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,25)(H,23,27) |
Clave InChI |
GCCNZUQDTWJEHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2841380.png)

![N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2841383.png)
![5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B2841384.png)

![3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2841388.png)



![N-(furan-2-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2841396.png)


![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2841402.png)
![2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2841403.png)